L-NIL vs. Non-Selective NOS Inhibitor L-NAME: Survival Outcome in Endotoxemia
In a direct head-to-head comparison, L-NIL (selective iNOS inhibitor) demonstrated a critical survival advantage over L-NAME (non-selective pan-NOS inhibitor) in an LPS-induced endotoxemia rat model. While all animals treated with L-NAME (200 mg, administered 2 hours after LPS) died within 2 hours following LPS challenge (6/6 mortality), animals treated with L-NIL (3 mg every 20 minutes) showed 100% survival [1]. Histologic examination of L-NAME-treated animals revealed diffuse ischemic changes and acute myocardial infarction, whereas L-NIL-treated animals exhibited no such pathology [1].
| Evidence Dimension | Survival rate following LPS-induced endotoxemia |
|---|---|
| Target Compound Data | 100% survival (6/6 animals survived) |
| Comparator Or Baseline | L-NAME (non-selective NOS inhibitor): 0% survival (6/6 died within 2 hours) |
| Quantified Difference | Absolute survival difference: 100% vs. 0% |
| Conditions | Rat LPS endotoxemia model (LPS 4 mg/kg); L-NIL administered 3 mg every 20 min; L-NAME administered 200 mg 2 hours post-LPS |
Why This Matters
This survival outcome difference establishes that L-NIL is the appropriate tool compound for sepsis/endotoxemia studies where preserving constitutive eNOS-mediated vascular function is essential, whereas L-NAME use is contraindicated due to lethal cardiovascular toxicity.
- [1] Schwartz D, Brasowski E, Raskin Y, et al. The outcome of non-selective vs selective nitric oxide synthase inhibition in lipopolysaccharide treated rats. J Nephrol. 2001;14(2):110-114. View Source
